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molecular formula C7H5Cl2NO B117139 2-Chloro-1-(6-chloropyridin-2-YL)ethanone CAS No. 152356-58-6

2-Chloro-1-(6-chloropyridin-2-YL)ethanone

Cat. No. B117139
M. Wt: 190.02 g/mol
InChI Key: KBZNMLMMOVMJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05387710

Procedure details

A solution of 2-acetyl-6-chloropyridine (7.48 g) in 1,4-dioxane (112 ml) was added 4N hydrogen chloride in 1,4-dioxane (12.6 ml). To the solution, sulfuryl chloride (13.51 ml) was added dropwise at 30° C. After stirring for 0.5 hour, ice water (150 ml) was added to the solution and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and evaporated in vacuo. The residue was purified by column chromatography on silica gel with a mixture of n-hexane and toluene (1:1) as an eluent to give chloromethyl 6-chloro-2-pyridyl ketone (7.05 g) as a powder.
Quantity
7.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
Quantity
12.6 mL
Type
solvent
Reaction Step One
Quantity
13.51 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[N:5]=1)(=[O:3])[CH3:2].Cl.S(Cl)([Cl:15])(=O)=O>O1CCOCC1>[Cl:10][C:6]1[N:5]=[C:4]([C:1]([CH2:2][Cl:15])=[O:3])[CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
7.48 g
Type
reactant
Smiles
C(C)(=O)C1=NC(=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
112 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
12.6 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
13.51 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
ice water
Quantity
150 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel with a mixture of n-hexane and toluene (1:1) as an eluent

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=CC=CC(=N1)C(=O)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 7.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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